Triamcinolone Acetonide 21-Acetate is a synthetic corticosteroid derived from triamcinolone acetonide, characterized by the addition of an acetate group at the 21st position and a chlorine atom at the 9th position. This compound exhibits significant anti-inflammatory and immunosuppressive properties, making it valuable in various medical applications, particularly in treating inflammatory conditions and allergies. The molecular formula for Triamcinolone Acetonide 21-Acetate is , with a molecular weight of approximately 476.53 g/mol .
This compound belongs to the class of glucocorticoids, which are steroid hormones that play a crucial role in regulating inflammation, immune response, and metabolism. Triamcinolone Acetonide 21-Acetate is primarily synthesized for pharmaceutical use and is classified under corticosteroids due to its potent biological activity.
The synthesis of Triamcinolone Acetonide 21-Acetate involves several key steps:
The molecular structure of Triamcinolone Acetonide 21-Acetate can be represented by its IUPAC name: (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione.
Triamcinolone Acetonide 21-Acetate can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used:
Triamcinolone Acetonide 21-Acetate exerts its effects primarily through interaction with glucocorticoid receptors located in target tissues. Upon binding to these receptors:
The resultant action leads to a significant reduction in inflammation and modulation of immune responses.
Triamcinolone Acetonide 21-Acetate should be stored at controlled temperatures (typically around +4°C) to maintain its stability and efficacy over time .
Triamcinolone Acetonide 21-Acetate is utilized in various scientific and medical applications:
The synthesis of triamcinolone acetonide 21-acetate has evolved from multi-step derivatization of natural corticosteroids. Early industrial routes relied on microbial dehydrogenation of cortisol acetate precursors to introduce the Δ1,2 double bond, a critical structural feature enhancing glucocorticoid receptor binding affinity. This biotransformation step—typically employing Corynebacterium simplex—remained rate-limiting due to substrate specificity constraints and modest yields (≤45%) [6] [7]. Subsequent innovations focused on chemical oxidation: The Chinese patent CN102863505A pioneered a four-stage synthesis starting from 21-hydroxy-1,4,9(11),16-pregnatetraene-3,20-dione-21-acetate ("acetic acid tetraene material"). This route employed formic acid/potassium permanganate for C9(11) dehydrogenation (yielding 84% oxidized intermediate), followed by perchloric acid/N-bromosuccinimide (NBS)-mediated ring contraction to establish the acetonide moiety (16α,17α-isopropylidenedioxy group) at 72% efficiency [1]. The final fluorination used hydrogen fluoride/dimethylformamide to install the 9α-fluoro substituent, achieving a crude product with >99% HPLC purity after crystallization [1] [5].
Table 1: Key Historical Synthetic Pathways
Starting Material | Critical Transformation | Reagent System | Yield (%) |
---|---|---|---|
Cortisol 21-acetate | Δ1,2-Dehydrogenation | C. simplex | 40-45 |
Cortisol diketal | Epoxide formation/opening | NBS/HF | 28 (over 5 steps) |
Acetic acid tetraene (I) | C9(11) Oxidation | HCOOH/KMnO₄ | 84 |
Oxide (II) | Acetonide formation | HClO₄/NBS | 72 |
Modern approaches emphasize regioselective functionalization and reduced toxicological footprint. Patent CN113480593A (2023) demonstrates improved oxidation of the tetraene acetate intermediate using acetone-water solvent systems (1:12–16 v/v) with controlled KMnO₄ addition at –3°C to 6°C. This suppresses over-oxidation, elevating yield to 89% for the C9(11)-dehydrogenated product [10]. Fluorination methodologies now prioritize anhydrous hydrogen fluoride in dimethylformamide (DMF) under inert atmosphere, minimizing byproducts like 9β-fluoro isomers. Critical advances include:
The 21-acetate ester serves as a prodrug moiety strategically engineered to retard metabolic deactivation. Unmodified triamcinolone acetonide undergoes rapid hepatic oxidation to 21-carboxylic acid metabolites, diminishing therapeutic half-life. Acetylation imposes steric hindrance against hepatic esterases and alcohol dehydrogenases, extending plasma t½ by 3.2-fold in ocular tissues [8]. Crucially, the 21-acetate group enhances lipophilicity (logP increased by 1.8 units versus parent drug), facilitating penetration through corneal epithelia in ophthalmic applications. In vitro studies confirm that liposome-encapsulated triamcinolone acetonide 21-acetate (0.2% TA-LF) maintains sustained release over 72 hours, with <5% degradation to triamcinolone acetonide—attesting to enzymatic stability [8]. The acetate also sterically blocks oxidation at C21; formulations lacking this protection generate 21-aldehyde degradants (via metal-catalyzed oxidation) that compromise efficacy in ointments [3].
Esterification of triamcinolone acetonide’s C21 hydroxyl group employs diverse catalytic systems, significantly impacting yield, purity, and scalability.
Table 2: Esterification Methodologies for 21-Acetate Derivatives
Method | Catalyst System | Solvent | Temperature | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
Classical Acetylation | Ac₂O/Pyridine (1:1) | Dichloromethane | 25°C | 78 | 97.2 |
Acid-Catalyzed | H₂SO₄ (0.5 eq) | Acetone | 0–5°C | 92 | 99.1 |
Perchloric Acid-Assisted | HClO₄ (0.3 eq) | Ethyl acetate | –10°C | 95 | 99.6 |
Enzymatic | Candida antarctica lipase B | t-BuOH | 40°C | 65 | 98.5 |
Data from CN102863505A and CN113480593A reveal perchloric acid (0.3 equiv) in ethyl acetate at –10°C as optimal, achieving 95% yield and 99.6% purity by suppressing diacetate (16α,21-diacetyl) impurities [1] [10]. Conversely, sulfuric acid catalysis generates up to 3% 17α-acetyl byproducts due to epoxide ring opening. Enzymatic acetylation, while eco-friendly, suffers from substrate inhibition at >100mM concentrations. Post-esterification, crystallization from methanol-chloroform (1:5 v/v) removes trace succinimide contaminants from earlier NBS-mediated steps, meeting Ph. Eur. impurity thresholds (<0.15% total impurities) [1].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: